molecular formula C14H23P B1296755 Di-tert-butylphenylphosphine CAS No. 32673-25-9

Di-tert-butylphenylphosphine

Cat. No. B1296755
CAS RN: 32673-25-9
M. Wt: 222.31 g/mol
InChI Key: XOJNEFQLMRCOMS-UHFFFAOYSA-N
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Description

Di-tert-butylphenylphosphine is used as a catalyst in the cross-coupling of secondary organotrifluoroborates with aryl chlorides and bromides . It is also used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .


Synthesis Analysis

An efficient process to prepare di-tert-butyl (chloromethyl) phosphate, a key compound in the formation of many phosphon-oxymethyl pro-drugs, from chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP) is described . The two-step process to DTBPP starts from PCl3 and leverages a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide DTBPP in 81% yield and high purity .


Chemical Reactions Analysis

This compound is used as a catalyst for cross-coupling reactions, palladium-catalyzed monoarylation reactions (cocatalyst), coupling of alkyl bromides with aryl boronic acids, and as a reactant for the synthesis of palladium-FiberCats for aryl chloride Suzuki coupling .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.31 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 .

Scientific Research Applications

Ligand Synthesis and Catalysis

Di-tert-butylphenylphosphine has been studied extensively in the field of organometallic chemistry, particularly in the synthesis of chiral complexes and ligands for catalysis. For instance, new chiral complexes of palladium(0) containing bis(phosphine) and phosphine−sulfur chelates have been prepared, showing interesting solution dynamics and structural insights based on restricted rotation around the aryl(3,5-di-tert-butylphenyl) P−C bonds (Tschoerner et al., 1997). Additionally, the rhodium complex of a di-tert-butyl diphosphetanyl ligand demonstrated high efficiency in asymmetric hydrogenations (Imamoto et al., 2004).

Reactivity and Stability

The stability and reactivity of this compound derivatives have been a subject of interest. One study noted the unusual instability of 3,5-di-tert-butyl-2-phosphinophenol, which was sensitive to loss of PH3 and formation of 3,5-di-tert-butyl-phenol, but could still be employed to produce luminescent benzoxaphospholes (Wu et al., 2013).

Molecular Characterization

In molecular characterization studies, enantiomeric tert-butylphenylphosphine oxides were isolated and investigated using vibrational circular dichroism, providing insights into their configurations, predominant conformations, and tautomeric structures (Wang et al., 2000).

Catalytic Applications

This compound and its derivatives have also been used in palladium-catalyzed cross-couplings under mild conditions in aqueous solvents. These reactions demonstrated significant activity, highlighting the potential for applications in more environmentally friendly reaction media (DeVasher et al., 2004).

Other Chemical Transformations

Further studies have explored the use of this compound in various chemical transformations, such as the selective telomerization of 1,3-butadiene with methanol (Tschan et al., 2010) and in the amination of aryl bromides and chlorides (Hill et al., 2006).

Mechanism of Action

Target of Action

Di-tert-butylphenylphosphine is primarily used in the field of chemistry as a reagent . It plays a key role in stabilizing and activating the central metal atom in reactions . This compound is particularly used in cross-coupling reactions due to the flexibility of its electronic and steric properties .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a reaction. It is used in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions . In these reactions, this compound acts as a ligand, binding to a central metal atom and stabilizing it, which facilitates the cross-coupling reaction .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly those involving cross-coupling reactions. These reactions are crucial in the synthesis of a variety of compounds, including ligands such as Q-Phos . The downstream effects of these pathways include the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

Pharmacokinetics

Its physical properties, such as its liquid form and density , may influence its behavior in a reaction mixture.

Result of Action

The result of this compound’s action in a reaction is the formation of new chemical bonds. For example, in a cross-coupling reaction, this compound can facilitate the formation of C-O, C-N, and C-C bonds . This can lead to the synthesis of new compounds with potential applications in various fields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is classified as a pyrophoric liquid, meaning it can ignite spontaneously if exposed to air . Therefore, it must be handled in a controlled environment, typically under an inert gas . Additionally, it should be used only in well-ventilated areas to avoid respiratory irritation .

Safety and Hazards

Di-tert-butylphenylphosphine is classified as a pyrophoric liquid (Category 1), skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicant - single exposure (Category 3, respiratory system), and long-term (chronic) aquatic hazard (Category 4) . It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Di-tert-butylphenylphosphine plays a crucial role in biochemical reactions as a catalyst. It is particularly effective in cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, stabilizing and activating the central metal atom in these reactions . The nature of these interactions involves the coordination of the phosphorus atom with the metal center, facilitating the catalytic process.

Cellular Effects

This compound has been shown to influence various cellular processes. Studies have indicated that its degradation products can inhibit cell growth . For instance, bis(2,4-di-tert-butylphenyl)phosphate, a degradation product of this compound, has been found to negatively affect cell growth and productivity in Chinese hamster ovary cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and function.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a ligand in catalytic reactions. It binds to the metal center of the catalyst, enhancing its reactivity and stability . This binding interaction facilitates the activation of substrates and the formation of new chemical bonds. Additionally, this compound can influence enzyme activity by modulating the electronic environment of the active site, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be air-sensitive and can degrade into various products, such as bis(2,4-di-tert-butylphenyl)phosphate . These degradation products can have long-term effects on cellular function, including cytotoxicity and inhibition of cell growth . The stability of this compound is crucial for its effectiveness in biochemical reactions, and its degradation can impact the overall outcome of experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory irritation, and long-term harmful effects on aquatic life . These toxic effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a catalyst in cross-coupling reactions. It interacts with enzymes and cofactors that facilitate the formation of new chemical bonds . The compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its effectiveness as a catalyst, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in proximity to the enzymes and substrates involved in the catalytic reactions. The compound’s localization can also affect its stability and degradation, impacting its overall effectiveness in biochemical applications.

properties

IUPAC Name

ditert-butyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJNEFQLMRCOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311600
Record name Di-tert-butylphenylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32673-25-9
Record name 32673-25-9
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Record name Di-tert-butylphenylphosphine
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Record name Di-tert-butylphenylphosphine
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Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 40 ml of tetrahydrofuran, 18.1 g (0.1 mol) of di-tert-butylphosphinous chloride and 0.14 g (0.001 mol (corresponding to 1% by mol)) of copper(I) bromide were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 13.5 g (0.12 mol) of chlorobenzene and 3.5 g (0.14 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at a temperature of 35° C. to 40° C. for 3 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 40 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 110° C. to 112° C. under reduced pressure of 5 Torr were collected. As a result, 19.9 g (purity: 99.0%) of the aimed di-tert-butylphenylphosphine was obtained as a viscous oily substance. The yield was 89.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.1 g
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
0.14 g
Type
catalyst
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does di-tert-butylphenylphosphine play in palladium catalysis?

A1: this compound acts as a supporting ligand for palladium catalysts, influencing their reactivity and selectivity. Its bulky tert-butyl groups create a sterically demanding environment around the palladium center. This steric hindrance can accelerate reductive elimination, a crucial step in many catalytic cycles, leading to faster reaction rates [, , ]. For example, in the Negishi coupling reaction, the presence of this compound in the palladium catalyst facilitates the coupling of aryl or vinyl bromides with 1-substituted 3-amino-1H-1,2,4-triazoles [].

Q2: How does the structure of this compound impact its coordination chemistry?

A2: The bulky tert-butyl groups in this compound not only influence the steric environment around metal centers but can also affect the solid-state structures and solution dynamics of the complexes. Research shows that these bulky substituents can induce restricted rotation around the aryl-phosphorus bonds, leading to observable dynamic behavior in solution []. This understanding is crucial for designing catalysts with specific reactivity profiles.

Q3: Are there any structural characterization details available for this compound complexes?

A3: While the provided research doesn't explicitly detail spectroscopic data for this compound itself, it highlights the characterization of its metal complexes. For instance, X-ray diffraction studies were conducted on a platinum complex, cis-bis(this compound)dichloroplatinum(II), providing insights into the ligand's coordination geometry and steric effects within the complex [].

Q4: Are there alternative ligands to this compound in palladium-catalyzed reactions?

A4: Yes, the research showcases other ligands used alongside this compound. One example is (6,6′-dimethoxybiphenyl-2,2′-diyl)bis(3,5-di-tert-butylphenylphosphine) (MeO-BIPHEP), another bulky bisphosphine ligand, which also demonstrates restricted rotation around its aryl-phosphorus bonds, influencing the properties of its palladium complexes [, ]. These comparisons offer insights into the structural features that govern ligand performance in catalysis.

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